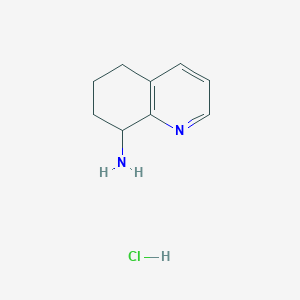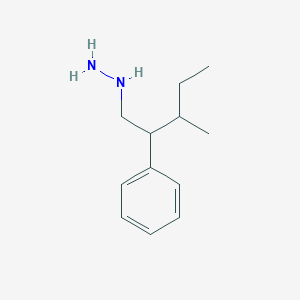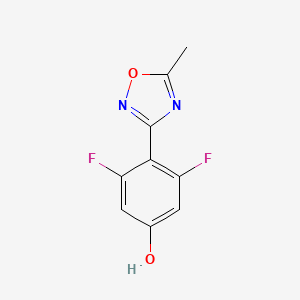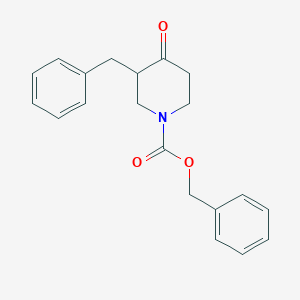
(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as chlorides, sulfinyl, and methoxypyridinyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Sulfinyl Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with a suitable sulfoxide precursor under controlled conditions to form the sulfinyl intermediate.
Acrylamide Formation: The sulfinyl intermediate is then reacted with 6-methoxypyridin-3-ylamine in the presence of a base to form the acrylamide structure.
Chlorination: The final step involves the chlorination of the acrylamide compound to introduce the dichloro groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorides can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the desulfinylated product.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interaction with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique chemical properties may offer advantages in terms of bioavailability, stability, and specificity for certain biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its reactivity and functional groups make it a versatile component in various industrial processes.
作用機序
The mechanism of action of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The sulfinyl group may play a crucial role in binding to target proteins or enzymes, while the chlorides and methoxypyridinyl groups may enhance its binding affinity and specificity. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
(Z)-2,3-dichloro-3-(2-chlorobenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(Z)-2,3-dichloro-3-(2-chlorobenzylthio)-N-(6-methoxypyridin-3-yl)acrylamide: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
The uniqueness of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfinyl and methoxypyridinyl groups may offer unique advantages in terms of binding affinity and specificity for certain targets, making it a valuable compound for further research and development.
特性
分子式 |
C16H13Cl3N2O3S |
|---|---|
分子量 |
419.7 g/mol |
IUPAC名 |
2,3-dichloro-3-[(2-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl3N2O3S/c1-24-13-7-6-11(8-20-13)21-16(22)14(18)15(19)25(23)9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22) |
InChIキー |
KGNTURBTSFOMRB-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=CC=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)


![1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12436368.png)

![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)



![(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436400.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)
